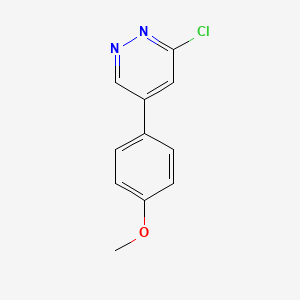

3-Chloro-5-(4-methoxyphenyl)pyridazine

描述

3-Chloro-5-(4-methoxyphenyl)pyridazine is a pyridazine derivative with a chlorine atom at position 3 and a 4-methoxyphenyl substituent at position 5. This compound is likely utilized as a pharmaceutical intermediate, given the prevalence of pyridazine derivatives in drug synthesis (e.g., kinase inhibitors or antiviral agents) .

属性

分子式 |

C11H9ClN2O |

|---|---|

分子量 |

220.65 g/mol |

IUPAC 名称 |

3-chloro-5-(4-methoxyphenyl)pyridazine |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-4-2-8(3-5-10)9-6-11(12)14-13-7-9/h2-7H,1H3 |

InChI 键 |

VUFHZZIANJWEHW-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=CC(=NN=C2)Cl |

产品来源 |

United States |

准备方法

Direct Condensation of 4-Methoxyphenylhydrazine with 3-Chloropyridazine

The most straightforward laboratory synthesis involves the condensation reaction between 4-methoxyphenylhydrazine and 3-chloropyridazine. This reaction is typically carried out under reflux conditions in polar protic solvents such as ethanol or methanol. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the pyridazine ring, followed by cyclization and elimination steps to form the target compound.

- Reaction conditions: Reflux in ethanol or methanol for several hours.

- Isolation: Cooling the reaction mixture, followed by filtration.

- Purification: Recrystallization from appropriate solvents to enhance purity.

This method is suitable for small-scale synthesis and provides moderate yields with relatively simple work-up procedures.

Chlorination and Palladium-Catalyzed Coupling (Suzuki-Miyaura Coupling)

An alternative and more versatile synthetic approach involves two key steps:

Chlorination of Pyridazine Precursor:

- Introduction of the chlorine atom at the 3-position of the pyridazine ring is achieved by treating a suitable pyridine or pyridazine precursor with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Typical conditions: Reflux at 80–100°C for approximately 12 hours.

- Yield range: 60–75%, with a risk of over-chlorination side products.

-

- Coupling of the chlorinated pyridazine with a boronic acid derivative of 4-methoxybenzene.

- Catalysts: Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄].

- Solvent: Anhydrous dimethylformamide (DMF).

- Temperature: Around 90°C.

- Yield range: 40–55%, with moisture-sensitive catalyst requiring dry conditions.

- Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients is employed to isolate pure 3-chloro-5-(4-methoxyphenyl)pyridazine.

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 12 h | 60–75% | Over-chlorination side products |

| Suzuki Coupling | Pd(PPh₃)₄, DMF, 90°C | 40–55% | Catalyst deactivation by moisture |

Related Synthetic Strategies for Pyridazine Derivatives

Research on pyridazine derivatives structurally related to this compound provides insight into alternative synthetic routes:

Condensation and Cyclization Reactions: Pyridazin-3-one derivatives are often synthesized via condensation of hydrazine derivatives with ketoesters or diketones, followed by cyclization under dehydrating conditions (e.g., acetic anhydride medium). These methods highlight the importance of elimination of water molecules to form the aromatic pyridazine ring.

Halomethylation and Substitution: Introduction of chloromethyl groups at the 2-position of pyridazine rings followed by nucleophilic substitution with various heterocyclic thiols or amines has been demonstrated to yield functionalized pyridazine derivatives under mild conditions, often in acetone or DMF solvents at room temperature or slightly elevated temperatures.

Spectroscopic Characterization of this compound

The compound is characterized by several spectroscopic techniques that confirm its structure and purity:

- ¹H NMR: Methoxy protons (-OCH₃) appear as singlets around δ 3.8–4.0 ppm; aromatic protons on the pyridazine ring resonate in the δ 7.5–8.5 ppm range.

- ¹³C NMR: Signals corresponding to aromatic carbons and methoxy carbon.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula C₁₁H₈ClN₂O with an expected m/z of 219.0325.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic bands include C–Cl stretching near 750 cm⁻¹ and aryl ether C–O–C stretching near 1250 cm⁻¹.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Direct Condensation | 4-Methoxyphenylhydrazine, 3-chloropyridazine | Reflux in EtOH/MeOH | Moderate | Simple, suitable for small scale |

| Chlorination + Suzuki Coupling | POCl₃ or SOCl₂; Pd(PPh₃)₄ catalyst, 4-methoxyphenylboronic acid | Reflux (chlorination), 90°C (coupling) | 40–75% | Requires dry conditions, chromatography needed |

| Halomethylation & Substitution | 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | Room temp to 50°C, acetone/DMF | 60–80% | Mild conditions, useful for analog synthesis |

化学反应分析

Types of Reactions

3-Chloro-5-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of 3-amino-5-(4-methoxyphenyl)pyridazine.

Oxidation: Formation of 3-chloro-5-(4-methoxybenzaldehyde)pyridazine.

Reduction: Formation of 3-chloro-5-(4-methoxyphenyl)dihydropyridazine.

科学研究应用

3-Chloro-5-(4-methoxyphenyl)pyridazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.

Industrial Applications: It can be used in the development of agrochemicals and other specialty chemicals due to its unique chemical properties.

作用机制

The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

相似化合物的比较

Structural and Electronic Effects

- In contrast, the 4-fluorophenyl substituent () is electron-withdrawing, which could accelerate reactions like Suzuki-Miyaura couplings . The pyrrolidinyl group () introduces a strong electron-donating effect due to its nitrogen lone pair, making the pyridazine ring more reactive toward electrophiles .

Steric Considerations :

- Bulky substituents (e.g., cyclopropylmethoxy in ) may hinder access to the pyridazine ring, reducing reaction rates compared to smaller groups like methoxy .

常见问题

Q. What are the established synthetic routes for 3-Chloro-5-(4-methoxyphenyl)pyridazine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves chlorination of a pyridine precursor followed by coupling with a 4-methoxyphenyl group. Key steps include:

-

Chlorination : Use of POCl₃ or SOCl₂ under reflux (80–100°C) to introduce chlorine at the 3-position .

-

Suzuki-Miyaura Coupling : A palladium catalyst (e.g., Pd(PPh₃)₄) with a boronic acid derivative of 4-methoxybenzene to attach the aryl group. Reaction conditions (e.g., solvent, temperature) significantly impact yields; anhydrous DMF at 90°C is commonly used .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the pure product .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 12h | 60–75% | Over-chlorination side products |

| Coupling | Pd(PPh₃)₄, DMF, 90°C | 40–55% | Catalyst deactivation by moisture |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the pyridazine ring (δ 7.5–8.5 ppm). Coupling patterns confirm substitution positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₈ClN₂O requires m/z 219.0325) .

- FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating proton-proton and proton-carbon connectivity. For example, HMBC can confirm the methoxy group’s attachment to the phenyl ring .

- Computational DFT Simulations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets. Discrepancies >0.3 ppm suggest misassignment .

- X-ray Crystallography : Definitive structural confirmation; crystal packing analysis reveals intermolecular interactions (e.g., π-stacking in pyridazine derivatives) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

-

DFT Calculations : Calculate Fukui indices (nucleophilic/electrophilic sites) and LUMO maps to identify reactive positions. The chlorine atom at position 3 is highly electrophilic (f⁻ ~0.15) .

-

Solvent Effects : Use COSMO-RS models to simulate solvent polarity’s impact on activation energy. Polar aprotic solvents (e.g., DMSO) lower ΔG‡ by stabilizing transition states .

-

Kinetic Studies : Monitor reaction progress via HPLC to validate computational predictions.

- Data Table :

| Reactive Site | Fukui Index (f⁻) | Predicted Reactivity |

|---|---|---|

| C-3 (Cl) | 0.15 | High (SNAr target) |

| C-5 (aryl) | 0.02 | Low |

Q. How does the 4-methoxyphenyl group influence the compound’s electronic properties and applications in medicinal chemistry?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group increases electron density on the pyridazine ring, enhancing π-π stacking with biological targets (e.g., enzyme active sites) .

- Structure-Activity Relationships (SAR) : Derivatives with bulkier substituents (e.g., -OCH₂CF₃) show reduced binding affinity to kinase targets compared to -OCH₃ .

- Pharmacokinetic Profiling : LogP calculations (e.g., ~2.1) indicate moderate lipophilicity, balancing membrane permeability and solubility .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound, particularly regarding waste disposal?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。